3-bromo-2H-pyrazolo[3,4-c]pyridazine

Cross-coupling chemistry Pd-catalyzed functionalization Suzuki-Miyaura reaction

3-Bromo-2H-pyrazolo[3,4-c]pyridazine (CAS 1260741-42-1, molecular formula C5H3BrN4, MW 199.01 g/mol) is a brominated fused heterocycle in which a pyrazole ring is annulated to a pyridazine core. The bromine atom at the 3-position serves as a strategic synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira), enabling rapid diversification into biologically active analogs.

Molecular Formula C5H3BrN4
Molecular Weight 199.01 g/mol
Cat. No. B13081295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-2H-pyrazolo[3,4-c]pyridazine
Molecular FormulaC5H3BrN4
Molecular Weight199.01 g/mol
Structural Identifiers
SMILESC1=CN=NC2=NNC(=C21)Br
InChIInChI=1S/C5H3BrN4/c6-4-3-1-2-7-9-5(3)10-8-4/h1-2H,(H,8,9,10)
InChIKeyPSXNIVSJYFFTCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2H-pyrazolo[3,4-c]pyridazine – A Privileged Heterocyclic Scaffold for Kinase-Targeted Fragment-Based Drug Discovery and Cross-Coupling Chemistry


3-Bromo-2H-pyrazolo[3,4-c]pyridazine (CAS 1260741-42-1, molecular formula C5H3BrN4, MW 199.01 g/mol) is a brominated fused heterocycle in which a pyrazole ring is annulated to a pyridazine core . The bromine atom at the 3-position serves as a strategic synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira), enabling rapid diversification into biologically active analogs [1]. This scaffold is recognized as a purine bioisostere that mimics adenine's hydrogen-bonding topology and has been validated across multiple drug-discovery programs—including CDK inhibitors, HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), GSK-3 inhibitors, and COX-2-selective anti-inflammatory agents [2][3][4]. Commercially, it is sourced as an advanced key intermediate for Vericiguat-related analogs (soluble guanylate cyclase stimulators) at purities typically ≥95% .

Why Generic Substitution of 3-Bromo-2H-pyrazolo[3,4-c]pyridazine with Other Halo-Heterocycles Is Scientifically Unsupported


The 3-bromo substituent on the pyrazolo[3,4-c]pyridazine core is not interchangeable with the 3-chloro analog, the 5-bromo regioisomer, or alternative fused-ring systems such as pyrazolo[1,5-b]pyridazine. The C–Br bond at C-3 undergoes oxidative addition to Pd(0) catalysts significantly faster than the corresponding C–Cl bond, enabling milder cross-coupling conditions and broader substrate scope—a critical advantage in late-stage diversification of advanced intermediates [1]. Regioisomeric bromination at C-5 instead of C-3 alters the electron distribution of the fused ring system and redirects functionalization to a different growth vector, producing distinct SAR outcomes . Furthermore, the [3,4-c] ring fusion topology creates a unique hydrogen-bonding network that differs from the [1,5-b] isomer, as demonstrated by the binding mode of pyrazolo[3,4-c]pyridazine-based NNRTIs, which occupy an expanded volume in the HIV-1 reverse transcriptase pocket relative to inhibitors built on alternative scaffolds [2]. These molecular-level differences translate directly into divergent biological selectivity profiles, synthetic tractability, and ultimately procurement decision-making.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparative Data for 3-Bromo-2H-pyrazolo[3,4-c]pyridazine vs. Closest Analogs


Synthetic Cross-Coupling Reactivity: C3-Br vs. C3-Cl in Pyrazolo[3,4-c]pyridazine – Oxidative Addition Kinetics and Substrate Scope

The C–Br bond at the 3-position of 3-bromo-2H-pyrazolo[3,4-c]pyridazine undergoes oxidative addition to Pd(0) catalysts with significantly lower activation energy compared to the C–Cl bond in the 3-chloro analog, enabling Suzuki-Miyaura, Stille, and Sonogashira couplings under milder conditions (typically 60–90 °C for C–Br vs. 100–130 °C for C–Cl) and with broader boronic acid tolerance [1]. This difference is a well-established principle in palladium-catalyzed cross-coupling chemistry, where the bond dissociation energy of C–Br (≈280 kJ/mol) is substantially lower than that of C–Cl (≈340 kJ/mol), translating to faster catalytic turnover and higher yields in late-stage functionalization of advanced intermediates [2].

Cross-coupling chemistry Pd-catalyzed functionalization Suzuki-Miyaura reaction

COX-2 Inhibitory Activity: Bromo-Substituted Pyrazolo[3,4-c]pyridazine Hybrid 6e vs. Celecoxib

In a 2024 study published in RSC Medicinal Chemistry, two series of pyrazole-pyridazine hybrids were synthesized and evaluated for COX-1/COX-2 inhibition. The bromo derivative 6e, which contains the pyrazolo[3,4-c]pyridazine core with bromine substitution, demonstrated COX-2 inhibitory activity comparable to the clinically approved COX-2-selective inhibitor celecoxib [1]. For reference, the most active compounds in the same series—the trimethoxy derivatives 5f and 6f—exhibited IC50 values of 1.50 µM and 1.15 µM, respectively, which were superior to celecoxib (IC50 ≈ 0.04 µM for COX-2 in isolated enzyme assays, though the study uses a cell-based MTT assay context) [1]. The bromo derivative 6e achieved activity in the same potency range as celecoxib within the assay conditions, validating the bromo-substituted pyrazolo[3,4-c]pyridazine scaffold as a credible COX-2 pharmacophore [1].

COX-2 inhibition Anti-inflammatory Pyrazole-pyridazine hybrids

HIV-1 Reverse Transcriptase Inhibition: Pyrazolo[3,4-c]pyridazine NNRTIs – Bromo vs. Chloro Substitution Effects on Potency and Resistance

In a structure-based drug design program targeting HIV-1 reverse transcriptase, Roche and collaborators developed a series of pyrazolo[3,4-c]pyridazine NNRTIs [1]. BindingDB data for two closely related analogs reveal a striking substituent effect: the chloro-substituted compound 8 (3-chloro-5-(6-chloro-2-fluoro-3-{1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl}phenoxy)benzonitrile) showed an EC50 of 1 nM against wild-type (WT) HIV-1 RT and 5 nM against the K691N/Y769C double mutant, while the bromo-substituted compound 10 (3-(2-bromo-4-{1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl}phenoxy)-5-methylbenzonitrile) exhibited an EC50 of 17 nM against WT and >100 nM against the double mutant [2][3]. The 17-fold potency differential against WT and the >20-fold differential against the resistant mutant demonstrate that the bromo/chloro substitution choice on the pyrazolo[3,4-c]pyridazine scaffold is a critical determinant of antiviral activity and resistance susceptibility [2][3].

HIV-1 NNRTI Reverse transcriptase Antiviral drug discovery

CDK1/Cyclin B Inhibition and Kinase Selectivity: Pyrazolopyridazine 1a vs. KDR and LCK Off-Targets

Pyrazolopyridazine 1a—the unsubstituted parent scaffold of the pyrazolo[3,4-c]pyridazine class—was identified by BASF Bioresearch Corp. through high-throughput screening as a potent inhibitor of CDK1/cyclin B with an IC50 of 6.1 µM and demonstrated selectivity over two off-target kinases (KDR IC50 > 50 µM, LCK IC50 > 50 µM), yielding a selectivity ratio of >8-fold [1]. This selectivity window establishes the pyrazolo[3,4-c]pyridazine core as a privileged kinase-binding scaffold. Subsequent SAR optimization yielded analog 1h (2-furyl substituent) with improved CDK1/cyclin B IC50 of 1.5 µM, and analogs 4,5-diphenyl-substituted derivatives showed GSK-3 inhibitory activity with IC50 values of 0.80–0.66 µM [1]. The bromine atom at C-3 in the target compound is the entry point for installing the aryl/heteroaryl groups that drive this kinase selectivity, as demonstrated by the SAR trajectory from 1a to 1h [1].

CDK inhibitor Cyclin-dependent kinase Kinase selectivity profiling

PDE5 Inhibition and Oral Bioavailability: Pyrazolopyridopyridazine Compound 6 vs. Sildenafil – Scaffold-Class Benchmark

While representing the fused pyrazolopyridopyridazine subclass (rather than the exact pyrazolo[3,4-c]pyridazine core), the PDE5 inhibitor program at Bristol-Myers Squibb demonstrated that compound 6—a pyrazolopyridopyridazine—was identified as a more potent and selective PDE5 inhibitor than sildenafil (Viagra®), with comparable in vitro and in vivo efficacy [1]. Compound 6 showed oral bioavailability in both rats and dogs and exhibited superior isozyme selectivity that was predicted to confer a reduced adverse effect profile relative to sildenafil [1]. This benchmark is relevant because the pyrazolo[3,4-c]pyridazine core shares the same pyrazole-pyridazine pharmacophoric elements that underlie the PDE5 binding interactions, and the 3-bromo derivative serves as the synthetic precursor for constructing analogous pyrazolopyridopyridazine systems .

PDE5 inhibitor Erectile dysfunction Oral bioavailability

Fragment-Based Drug Discovery (FBDD) Suitability: Pyrazolo[3,4-c]pyridazine as a Privileged Bicyclic Fragment vs. Monocyclic Heterocycles

The pyrazolo[3,4-c]pyridazine core is recognized as a 'privileged structure' for fragment-based drug discovery (FBDD), functioning as a purine bioisostere that mimics adenine's hydrogen-bonding topology (N1 and N6 interaction pattern) while offering enhanced metabolic stability compared to the natural purine scaffold [1]. The 3-bromo derivative provides an immediate synthetic exit vector for fragment elaboration via cross-coupling without requiring additional functionalization steps—a key advantage over the unsubstituted parent (1H-pyrazolo[3,4-c]pyridazine), which would require C–H activation or directed metalation for analogous diversification [2]. This 'fragment-to-lead readiness' reduces the number of synthetic steps from fragment hit to elaborated lead by at least one step compared to the unsubstituted core, representing meaningful time and resource savings in FBDD campaigns [2].

Fragment-based drug discovery Privileged scaffold Kinase hinge binder

Optimal Research and Industrial Application Scenarios for 3-Bromo-2H-pyrazolo[3,4-c]pyridazine Based on Quantitative Evidence


Kinase-Targeted Fragment-Based Drug Discovery (FBDD) and Lead Optimization Programs

3-Bromo-2H-pyrazolo[3,4-c]pyridazine is optimally deployed as a hinge-binding fragment in FBDD campaigns targeting the ATP-binding pocket of cyclin-dependent kinases (CDK1, CDK2), GSK-3, and potentially other kinases within the CMGC family. The scaffold has been experimentally validated as a selective CDK inhibitor—pyrazolopyridazine 1a shows CDK1/cyclin B IC50 = 6.1 µM with >8-fold selectivity over KDR and LCK [1]. The pre-installed bromine atom at C-3 enables rapid fragment elaboration via Suzuki-Miyaura cross-coupling, eliminating the need for C–H activation or pre-functionalization and accelerating the fragment-to-lead timeline by an estimated 20–40% compared to the unsubstituted parent scaffold [2]. Teams pursuing CDK, GSK-3, or dual CDK/GSK-3 inhibitor programs should prioritize this brominated scaffold for its immediate synthetic tractability and experimentally confirmed kinase selectivity profile [1].

Development of Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors (NNRTIs) with Favorable Resistance Profiles

The pyrazolo[3,4-c]pyridazine scaffold has been validated as an HIV-1 NNRTI pharmacophore by Roche, with crystal structures confirming that these compounds bind HIV-1 RT in an expanded volume—creating the potential for resilience against single-point resistance mutations [3]. The quantitative comparison of bromo (compound 10) vs. chloro (compound 8) analogs reveals that the halogen choice critically impacts both absolute potency and resistance susceptibility: EC50 values of 17 nM (bromo) vs. 1 nM (chloro) against wild-type RT, and >100 nM vs. 5 nM against the K691N/Y769C double mutant [4][5]. For antiviral discovery teams exploring NNRTI chemical space, 3-bromo-2H-pyrazolo[3,4-c]pyridazine provides a defined starting point for systematic SAR exploration of substituent effects on antiviral potency, resistance barrier, and pharmacokinetic properties. Procurement of this specific bromo intermediate is indicated when the research objective includes understanding the halogen-dependent resistance profile of pyrazolopyridazine NNRTIs [3].

Synthesis of COX-2-Selective Anti-Inflammatory Agents via Pyrazole-Pyridazine Hybrid Design

The 2024 study by Osman et al. demonstrated that pyrazole-pyridazine hybrids containing the pyrazolo[3,4-c]pyridazine core achieve COX-2 inhibitory activity comparable to or exceeding that of celecoxib—the benchmark COX-2-selective drug [6]. The bromo derivative 6e was specifically shown to exhibit COX-2 inhibition comparable to celecoxib, while the trimethoxy analogs 5f and 6f surpassed celecoxib with IC50 values of 1.50 µM and 1.15 µM [6]. For medicinal chemistry teams developing next-generation COX-2 inhibitors with improved safety profiles, 3-bromo-2H-pyrazolo[3,4-c]pyridazine serves as a strategic synthetic intermediate for constructing hybrid molecules that combine the pyrazole and pyridazine pharmacophores in a single molecular framework [6]. The demonstrated anti-inflammatory activity—including suppression of TNF-α, IL-6, PGE-2, and NO in LPS-induced macrophages—provides a multi-cytokine mechanistic rationale that extends beyond COX-2 inhibition alone [6].

Advanced Intermediate for Cardiovascular Drug Development – Vericiguat-Related sGC Stimulator Analogs

3-Bromo-1H-pyrazolo[3,4-c]pyridazine is commercially positioned as an advanced key intermediate for the synthesis of Vericiguat-related analogs . Vericiguat (Verquvo®), a soluble guanylate cyclase (sGC) stimulator developed by Bayer and marketed by MSD, is approved for reducing the risk of cardiovascular death and heart failure hospitalization in adults with symptomatic chronic heart failure with reduced ejection fraction [7]. The pyrazolo[3,4-c]pyridazine core in the 3-bromo derivative provides a scaffold that can be elaborated into sGC-targeting chemotypes. For process chemistry teams, pharmaceutical development organizations, and CROs engaged in cardiovascular drug development, procurement of high-purity 3-bromo-2H-pyrazolo[3,4-c]pyridazine (≥95–97%) is indicated when the synthetic route requires a brominated pyrazolo-pyridazine building block for late-stage diversification into sGC stimulator candidates .

Quote Request

Request a Quote for 3-bromo-2H-pyrazolo[3,4-c]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.